

Iodine-129 in Hydrogeological Studies: A Technical Guide

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This in-depth technical guide provides a comprehensive overview of the application of **Iodine-129** (^{129}I) in hydrogeological studies. With a half-life of 15.7 million years, this long-lived radioisotope serves as a powerful tracer for understanding groundwater movement, dating, and the impact of anthropogenic activities on water resources. This document outlines key quantitative data from various studies, details experimental protocols for ^{129}I analysis, and provides visualizations of critical pathways and workflows.

Introduction to Iodine-129 in Hydrogeology

Iodine-129 is a naturally occurring and anthropogenically produced radionuclide. Natural production occurs in the atmosphere through cosmic-ray-induced spallation of xenon and in the Earth's crust through the spontaneous fission of uranium-238.^[1] However, the primary source of ^{129}I in the modern environment is anthropogenic, originating from nuclear fuel reprocessing plants and, to a lesser extent, nuclear weapons testing and accidents such as the Fukushima Daiichi nuclear power plant (FDNPP) incident.^{[1][2]} This widespread distribution of anthropogenic ^{129}I has created a distinct global signal, making it an invaluable tool for tracing water movement and determining the age of recent groundwater (less than ~80 years).

In hydrogeological systems, iodine primarily exists as the anions iodide (I^-) and iodate (IO_3^-). Its mobility in groundwater is influenced by factors such as redox conditions, pH, and the presence of organic matter and iron oxides.^[3] The distinct isotopic ratio of ^{129}I to the stable

isotope ^{127}I ($^{129}\text{I}/^{127}\text{I}$) is a key parameter used to differentiate between various sources of iodine and to track the movement of water masses.

Quantitative Data from Hydrogeological Studies

The following tables summarize quantitative data from key hydrogeological studies that have utilized **Iodine-129**. These studies highlight the range of ^{129}I concentrations and isotopic ratios observed in different environments, from background levels to areas impacted by nuclear activities.

Table 1: **Iodine-129** Concentrations in Groundwater at the Idaho National Laboratory (INL), USA

Location/Well ID	Sample Date(s)	^{129}I Concentration (pCi/L)	Analytical Method	Reference
Background (ESRP Aquifer)	1992-1994	5.4×10^{-6} (95th percentile)	AMS	[4]
Wells near INTEC	2021-2022	Ranged from $>5.4 \times 10^{-6}$ to <1	AMS	[4][5]
Well USGS 67	2021-2022	0.537	AMS	[4]
Historical Maximum (1986, 1990-91)	1986, 1990-91	3.82 ± 0.19	Neutron Activation/AMS	[4]
Wastewater Discharge (1978)	1978	1.3×10^{-5} (average annual)	Not Specified	[5]

Table 2: **Iodine-129** in the Abbotsford-Sumas Aquifer, Canada following the Fukushima Accident

Sample Type	Time Period	¹²⁹ I Concentration (atoms/L)	Key Observation	Reference
Rainwater (Vancouver)	Pre-Fukushima	$\sim 1.5 \times 10^7$	Background levels	[1]
Rainwater (Vancouver)	Post-Fukushima (peak)	Up to 2.2×10^8	5-15 times increase	[1][2]
Groundwater (Well ABB03)	Post-Fukushima	Slight increase at ~0.9 years recharge time	Coincident with expected arrival	[1][2]
Groundwater (Well PB20)	Post-Fukushima	Slight increase at ~1.2 years recharge time	Coincident with expected arrival	[1][2]

Table 3: **Iodine-129** Data from the Hanford Site, USA

Location	¹²⁹ I Species	¹²⁹ I/ ¹²⁷ I Ratio	Analytical Method	Reference
200 West Area Groundwater	Iodate	0.0096 (¹²⁹ I-iodate/ ¹²⁷ I-iodate)	IC-ICP-MS	[3]
200 West Area Groundwater	Iodide	Not Detected	IC-ICP-MS	[3]
200 East Area Groundwater	Iodate	Predominant form	IC-ICP-MS	[3]

Experimental Protocols

Accurate and precise measurement of ¹²⁹I in hydrogeological samples is critical for its application as a tracer. The two primary analytical techniques are Accelerator Mass Spectrometry (AMS) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).

Sample Collection and Preservation

Proper sample collection and preservation are essential to maintain the integrity of the iodine species and to prevent contamination.

- **Sample Collection:** Groundwater samples are typically collected from monitoring wells after purging to ensure the sample is representative of the aquifer.
- **Filtration:** To remove particulate matter that could interfere with the analysis, water samples are filtered through a 0.45-micrometer filter.
- **Preservation:** To keep iodine in its anionic form and prevent volatilization, samples can be preserved. One common method is the addition of a potassium hydroxide and sulfurous acid stabilizer solution.^[6] For iodide-specific analysis, preservation with hydroxylamine hydrochloride (HAHCl) is preferred.^[6]

Accelerator Mass Spectrometry (AMS) Analysis

AMS is the most sensitive method for measuring ^{129}I , capable of detecting very low concentrations and isotopic ratios.

Methodology:

- **Decomposition of Organic Iodine (if necessary):** For waters with significant organic content, organic iodine is decomposed, often using an oxidizing agent like $\text{K}_2\text{S}_2\text{O}_8$.^{[7][8]}
- **Iodine Carrier Addition:** A known amount of ^{127}I carrier (typically 0.2 mg) is added to the water sample to improve the measurement uncertainty, especially for low-level samples, and to monitor chemical recovery.^{[7][8]}
- **Chemical Separation and Purification:** Iodine is separated from the water matrix. Common methods include:
 - **Co-precipitation:** Iodine is co-precipitated as $\text{AgI-AgCl-Ag}_2\text{SO}_3-\text{Ag}_2\text{SO}_4$. This is a rapid method that avoids the use of organic solvents.^{[7][8]}
 - **Solvent Extraction:** Iodine is oxidized to I_2 and extracted into an organic solvent like chloroform (CHCl_3) or carbon tetrachloride (CCl_4). It is then back-extracted into an

aqueous solution.[9]

- Target Preparation: The purified iodine is precipitated as silver iodide (AgI). This precipitate is then mixed with a high-purity metal powder (e.g., niobium or silver) and pressed into a target holder for the AMS instrument.[10]
- AMS Measurement: The target is introduced into the ion source of the AMS. The atoms are ionized, accelerated to high energies, and passed through a series of magnets and detectors that separate ^{129}I from ^{127}I and other interfering isobars (like ^{129}Xe). The ratio of $^{129}\text{I}/^{127}\text{I}$ is measured.[10]

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) Analysis

ICP-MS is another powerful technique for ^{129}I analysis, particularly for samples with higher concentrations. It can also be coupled with ion chromatography (IC) for speciation analysis.

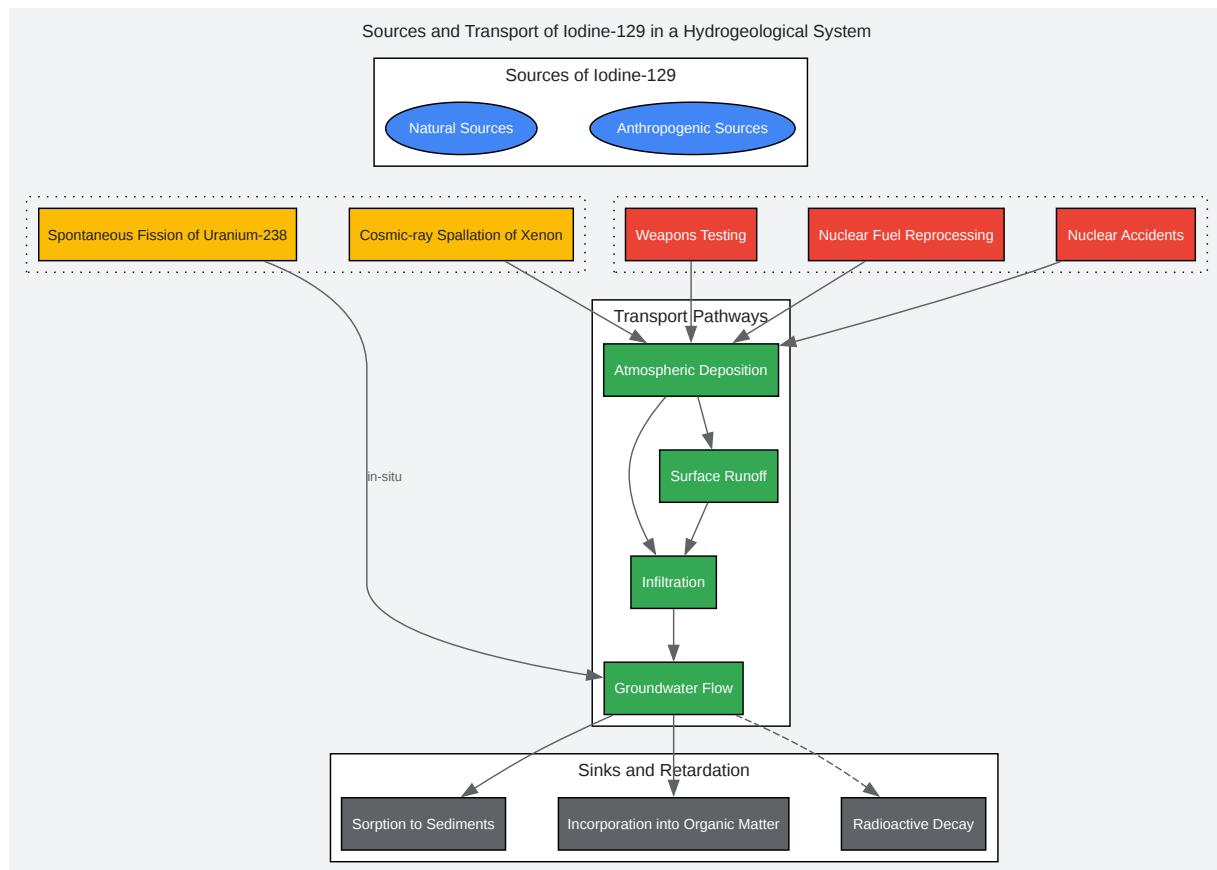
Methodology:

- Sample Preparation: Similar to AMS, samples may require filtration and preservation. For total ^{129}I analysis, chemical separation may be necessary to remove interfering elements.
- Interference Mitigation: A significant challenge in ICP-MS analysis of ^{129}I is the isobaric interference from ^{129}Xe , which is naturally present in the argon gas used for the plasma.[6][11] Additionally, polyatomic interferences from molybdenum (e.g., $^{97}\text{Mo}^{16}\text{O}_2^+$) can be problematic.[9][11] These interferences can be addressed by:
 - Collision/Reaction Cell Technology: Introducing a reaction gas (e.g., oxygen) into a collision/reaction cell within the ICP-MS can react with the interfering ions to shift their mass, allowing for the clear detection of ^{129}I .[3][12]
 - Chemical Separation: Methods like solvent extraction or ion exchange can be used to remove interfering elements like molybdenum prior to analysis.[9]
- IC-ICP-MS for Speciation: For the separate quantification of iodide and iodate, the water sample is injected into an ion chromatograph, which separates the two species. The eluent from the IC is then directly introduced into the ICP-MS for detection.[3][12]

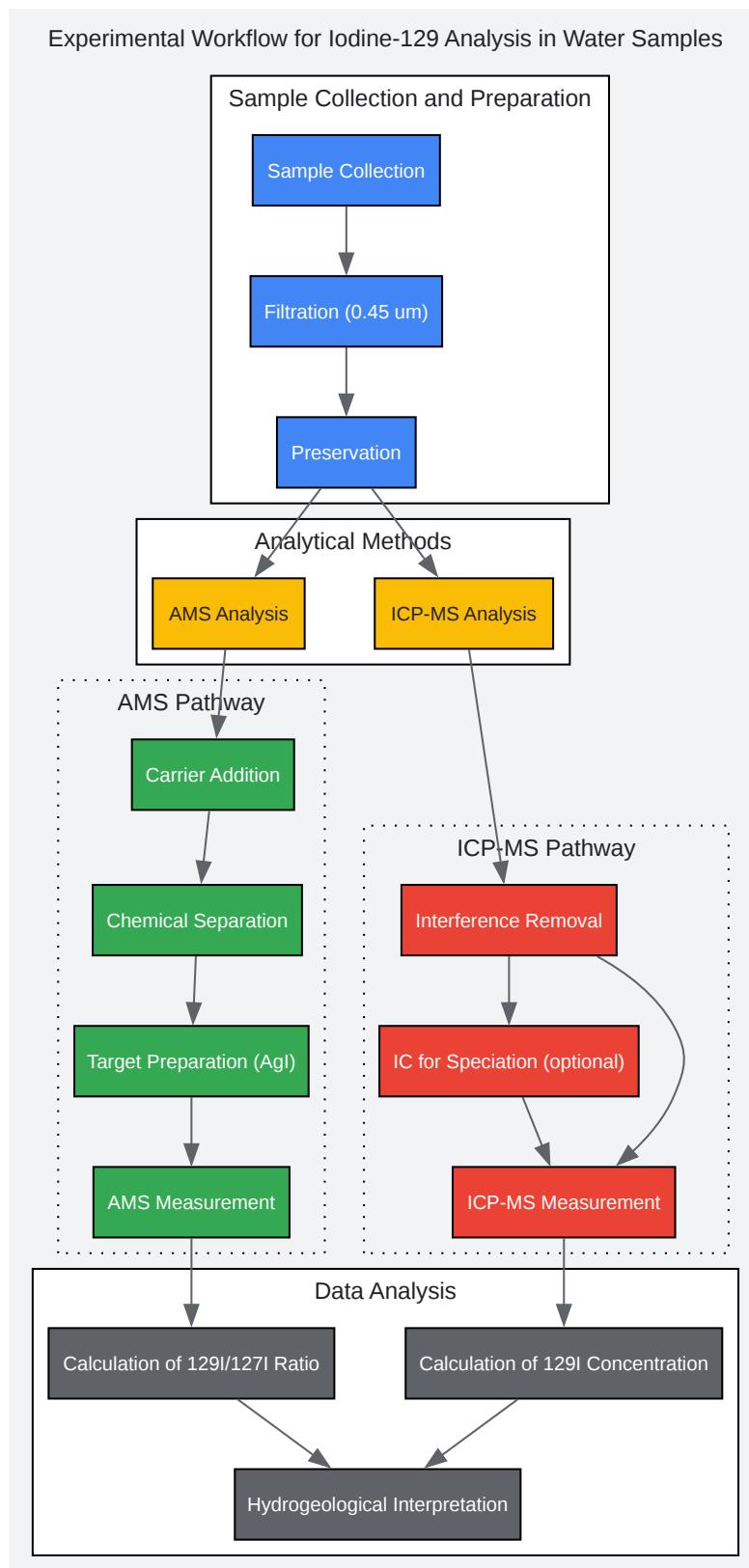
- ICP-MS Measurement: The prepared sample is introduced into the ICP-MS. The sample is nebulized and ionized in the high-temperature argon plasma. The ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio, allowing for the quantification of ^{129}I .

Visualizations

The following diagrams, created using the DOT language, illustrate key concepts and workflows related to the use of **Iodine-129** in hydrogeological studies.

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Caption: Sources and transport of **Iodine-129** in a hydrogeological system.



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Caption: Experimental workflow for **Iodine-129** analysis in water samples.

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